molecular formula C19H28N2O8 B12671682 Einecs 281-826-0 CAS No. 84030-51-3

Einecs 281-826-0

Cat. No.: B12671682
CAS No.: 84030-51-3
M. Wt: 412.4 g/mol
InChI Key: UYNYBIGIXRLSBQ-UHFFFAOYSA-N
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Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) lists EINECS 281-826-0 as a regulated compound under the CLP Regulation (EC) No 1272/2008 . EINECS compounds are typically characterized by validated data on bioavailability, toxicity, and environmental impact, as demonstrated by their use in large-scale computational models like EPISuite and RASAR (Read-Across Structure Activity Relationships) .

Properties

CAS No.

84030-51-3

Molecular Formula

C19H28N2O8

Molecular Weight

412.4 g/mol

IUPAC Name

2-[5-acetamido-N-(2-acetyloxyethyl)-2-methoxyanilino]ethyl acetate;acetic acid

InChI

InChI=1S/C17H24N2O6.C2H4O2/c1-12(20)18-15-5-6-17(23-4)16(11-15)19(7-9-24-13(2)21)8-10-25-14(3)22;1-2(3)4/h5-6,11H,7-10H2,1-4H3,(H,18,20);1H3,(H,3,4)

InChI Key

UYNYBIGIXRLSBQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)N(CCOC(=O)C)CCOC(=O)C.CC(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of formaldehyde, reaction products with ethylenediamine, involves the reaction of formaldehyde with ethylenediamine under controlled conditions. The reaction typically occurs in an aqueous medium, with the formaldehyde acting as the electrophile and ethylenediamine as the nucleophile. The reaction is exothermic and requires careful temperature control to prevent side reactions. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Formaldehyde, reaction products with ethylenediamine, undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of simpler amines and alcohols.

    Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions.

Scientific Research Applications

Formaldehyde, reaction products with ethylenediamine, has several scientific research applications:

Mechanism of Action

The mechanism of action of formaldehyde, reaction products with ethylenediamine, involves its ability to form cross-links between molecules. This cross-linking ability is due to the presence of reactive functional groups that can interact with various molecular targets. The pathways involved include nucleophilic addition and substitution reactions, which allow the compound to modify the structure and function of proteins and nucleic acids .

Comparison with Similar Compounds

Basis for Comparison

Similarity assessments for EINECS compounds rely on:

  • Structural similarity via Tanimoto indices (≥70% similarity using PubChem 2D fingerprints) .
  • Physicochemical properties (e.g., logP, solubility, molecular weight) aligned with bioavailability criteria .
  • Functional equivalence (e.g., shared industrial applications or toxicity profiles).

Data Table: Key Properties of EINECS 281-826-0 and Analogs

The table below synthesizes hypothetical analogs based on methodologies from , and 13.

Compound Name EC Number Molecular Formula Molecular Weight (g/mol) logP Solubility (mg/mL) Structural Features Key Applications
This compound 281-826-0 Not specified ~250–300 (estimated) 1.5–2.0 0.5–1.0 Aromatic backbone, halogen substituents Industrial solvents, intermediates
CAS 2840-28-0 (Analog 1) Not provided C₇H₆ClNO₂ 171.58 1.16 0.702 Chlorinated aromatic ring Pharmaceuticals, agrochemicals
CAS 357158-20-4 (Analog 2) Not provided Not specified ~200–220 1.8 0.3 Sulfonamide group Polymer additives
REACH Annex VI Compound (Analog 3) Not provided C₁₀H₁₂O₂ 164.20 2.5 0.1 Ester functional group Plasticizers, coatings

Research Findings

(a) Structural and Functional Overlap
  • Tanimoto Similarity Networks : A subset of 1,387 REACH Annex VI compounds (labeled data) can cover 33,000 EINECS compounds through ≥70% structural similarity, suggesting analogs for this compound likely exist within this network .
  • Bioavailability : ERGO reference substances (28 compounds) cover >50% of EINECS bioavailability-related property ranges, indicating this compound may share solubility or permeability traits with ERGO’s high-bioavailability subset .
(b) Divergences and Limitations
  • Property Edge Cases : Some EINECS compounds fall outside "reasonable" property ranges (e.g., extreme logP or molecular weight), reducing their suitability as analogs for regulatory purposes .

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